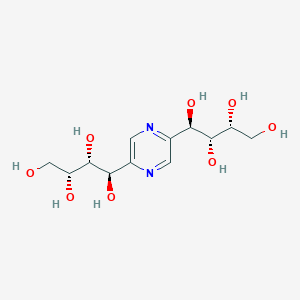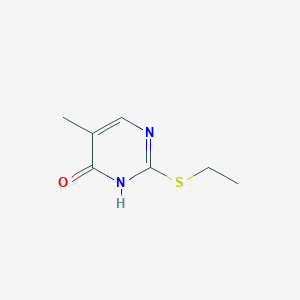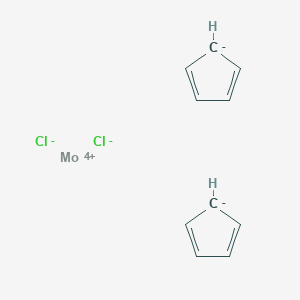
(Z)-Hex-2-ene, 5-methyl-
Overview
Description
(Z)-Hex-2-ene, 5-methyl- is an organic compound classified as an alkene. It features a double bond between the second and third carbon atoms in the hexene chain, with a methyl group attached to the fifth carbon. The (Z)-configuration indicates that the higher priority substituents on the double-bonded carbons are on the same side, making it a cis-isomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-Hex-2-ene, 5-methyl- can be synthesized through various methods, including:
Alkene Isomerization: Starting from (E)-Hex-2-ene, 5-methyl-, the compound can be isomerized to the (Z)-form using catalysts such as palladium on carbon under hydrogenation conditions.
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene. For instance, reacting 5-methylpentanal with a suitable ylide can yield (Z)-Hex-2-ene, 5-methyl-.
Industrial Production Methods
Industrial production of (Z)-Hex-2-ene, 5-methyl- typically involves large-scale catalytic processes. One common method is the selective hydrogenation of alkynes using Lindlar’s catalyst, which can produce the (Z)-alkene selectively.
Chemical Reactions Analysis
Types of Reactions
(Z)-Hex-2-ene, 5-methyl- undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the double bond to form hexane, 5-methyl-.
Substitution: Halogenation reactions with bromine or chlorine can add halogens across the double bond, forming dihalides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Bromine, chlorine.
Major Products
Oxidation: Epoxides, diols.
Reduction: Hexane, 5-methyl-.
Substitution: Dihalides.
Scientific Research Applications
(Z)-Hex-2-ene, 5-methyl- has various applications in scientific research:
Chemistry: Used as a model compound in studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential role in biological signaling pathways.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-Hex-2-ene, 5-methyl- involves its interaction with molecular targets through its double bond and methyl group. The double bond allows for various addition reactions, while the methyl group can influence the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
(E)-Hex-2-ene, 5-methyl-: The trans-isomer of the compound, with substituents on opposite sides of the double bond.
Hex-1-ene, 5-methyl-: An isomer with the double bond at a different position.
Hex-3-ene, 5-methyl-: Another positional isomer with the double bond between the third and fourth carbons.
Uniqueness
(Z)-Hex-2-ene, 5-methyl- is unique due to its (Z)-configuration, which can result in different physical and chemical properties compared to its (E)-isomer. This configuration can influence its reactivity, boiling point, and interaction with other molecules.
Properties
IUPAC Name |
(Z)-5-methylhex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBKCPRDHLITSE-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13151-17-2 | |
| Record name | 5-Methyl-2-hexene, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHYL-2-HEXENE, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POQ2TVS2I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)









